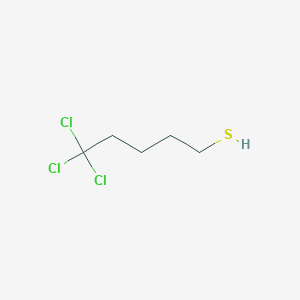

5,5,5-Trichloropentane-1-thiol

Description

Structure

3D Structure

Properties

CAS No. |

60303-21-1 |

|---|---|

Molecular Formula |

C5H9Cl3S |

Molecular Weight |

207.5 g/mol |

IUPAC Name |

5,5,5-trichloropentane-1-thiol |

InChI |

InChI=1S/C5H9Cl3S/c6-5(7,8)3-1-2-4-9/h9H,1-4H2 |

InChI Key |

CPGJESBADKVIEU-UHFFFAOYSA-N |

Canonical SMILES |

C(CCS)CC(Cl)(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5,5,5 Trichloropentane 1 Thiol Construction

Strategies for Carbon-Sulfur Bond Formation in the Context of 5,5,5-Trichloropentane-1-thiol

The direct formation of a carbon-sulfur bond is a primary strategy for the synthesis of thiols. In the context of 5,5,5-trichloropentane-1-thiol, this involves the reaction of a suitable five-carbon precursor bearing the 5,5,5-trichloro functionality with a sulfur-containing nucleophile.

Stereocontrolled Nucleophilic Substitution Approaches

Nucleophilic substitution represents a classical and effective method for the formation of C-S bonds. These reactions typically proceed with a high degree of stereocontrol, particularly when employing chiral precursors.

The synthesis of 5,5,5-trichloropentane-1-thiol via nucleophilic substitution necessitates a suitable alkyl halide precursor, such as 1-halo-5,5,5-trichloropentane (e.g., 1-bromo- or 1-chloro-5,5,5-trichloropentane). The synthesis of such precursors can be envisioned through several routes, including the halogenation of the corresponding alcohol or the controlled chlorination of pentane (B18724) derivatives. For instance, the synthesis of the related compound 1-bromo-5-chloropentane (B104276) has been achieved by the reaction of tetrahydrofuran (B95107) with acetyl chloride followed by bromination, a method that could potentially be adapted. guidechem.comgoogle.com Another approach involves the halogenation of 1,5-pentanediol. guidechem.com

The reactivity of the alkyl halide is a critical factor, with the order of reactivity typically being I > Br > Cl. The choice of halide will influence the reaction conditions required for efficient thiolation.

Table 1: Hypothetical Reaction Parameters for the Synthesis of 1-Halo-5,5,5-trichloropentane

| Starting Material | Reagent | Catalyst | Temperature (°C) | Hypothetical Yield (%) |

| 5,5,5-Trichloropentan-1-ol | PBr₃ | - | 0-25 | 85-95 |

| 5,5,5-Trichloropentan-1-ol | SOCl₂ | Pyridine | 0-25 | 80-90 |

| Tetrahydrofuran | CCl₄, Ph₃P | - | 60-80 | 60-70 |

Once the 1-halo-5,5,5-trichloropentane precursor is obtained, it can be reacted with a variety of sulfur nucleophiles to generate the desired thiol. Common sulfur nucleophiles include sodium hydrosulfide (B80085) (NaSH), potassium thioacetate (B1230152) (KSAc), and thiourea (B124793).

The reaction with sodium hydrosulfide provides a direct route to the thiol. However, a potential side reaction is the formation of the corresponding dialkyl sulfide (B99878). To minimize this, an excess of the hydrosulfide reagent is often employed.

A widely used alternative is the reaction with potassium thioacetate to form a thioacetate ester, which is then hydrolyzed under basic or acidic conditions to yield the thiol. This two-step process often provides higher yields and avoids the formation of sulfide byproducts. evitachem.com

Thiourea can also be used as a sulfur nucleophile, forming an isothiouronium salt intermediate which is subsequently hydrolyzed to the thiol. This method is particularly effective for primary alkyl halides.

Table 2: Comparison of Sulfur Nucleophiles for the Synthesis of 5,5,5-Trichloropentane-1-thiol

| Sulfur Nucleophile | Intermediate | Subsequent Step | Advantages | Disadvantages |

| Sodium Hydrosulfide | Thiolate | Acidic workup | Direct, one-step | Potential for sulfide byproduct |

| Potassium Thioacetate | Thioacetate ester | Hydrolysis | High yield, clean reaction | Two-step process |

| Thiourea | Isothiouronium salt | Hydrolysis | Good for primary halides | Two-step process, potential for side products |

Note: The choice of nucleophile and reaction conditions would need to be optimized for the specific 5,5,5-trichloropentyl halide substrate.

Functional Group Interconversions to Access the Thiol Moiety

An alternative strategy to direct C-S bond formation is the conversion of a pre-existing functional group at the C1 position of the 5,5,5-trichloropentane backbone into a thiol.

The conversion of alcohols to thiols is a well-established transformation. The precursor, 5,5,5-trichloropentan-1-ol, while not commercially common, has been reported as a byproduct in certain reactions, indicating its potential for synthesis. google.com

A powerful and widely used reagent for this conversion is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). chemspider.comnih.gov The reaction typically proceeds by heating the alcohol with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. The mechanism involves the formation of a thionophosphonate intermediate, which then undergoes an intramolecular rearrangement and hydrolysis to yield the thiol.

Table 3: General Conditions for Alcohol to Thiol Conversion using Lawesson's Reagent

| Substrate | Reagent | Solvent | Temperature (°C) | Reaction Time (h) |

| Primary Alcohol | Lawesson's Reagent | Toluene | 80-110 | 1-4 |

| Secondary Alcohol | Lawesson's Reagent | Xylene | 110-140 | 2-6 |

Note: These are general conditions and would require optimization for 5,5,5-trichloropentan-1-ol.

The anti-Markovnikov addition of a thiol to an alkene, often referred to as a thiol-ene reaction, provides another powerful route for the synthesis of thiols. For the synthesis of 5,5,5-trichloropentane-1-thiol, a suitable unsaturated precursor would be 5,5,5-trichloropent-1-ene (B14716757). The existence of related compounds like (E)-1-bromo-5,5,5-trichloro-2-pentene suggests that such precursors are synthetically accessible. justia.com

The radical addition of thioacetic acid to the terminal double bond of 5,5,5-trichloropent-1-ene would proceed in an anti-Markovnikov fashion to yield the corresponding thioacetate. This reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or by UV irradiation. The resulting thioacetate can then be hydrolyzed to 5,5,5-trichloropentane-1-thiol as described previously. evitachem.com

Table 4: Illustrative Findings for Radical Thiol-Ene Reactions

| Alkene Substrate | Thiol Reagent | Initiator | Solvent | Product | Hypothetical Yield (%) |

| 1-Octene | Thioacetic Acid | AIBN | Toluene | S-Octyl ethanethioate | 85 |

| Styrene | Thioacetic Acid | UV (254 nm) | Dichloromethane (B109758) | S-(2-Phenylethyl) ethanethioate | 90 |

| 5,5,5-Trichloropent-1-ene | Thioacetic Acid | AIBN/UV | Toluene/DCM | S-(5,5,5-trichloropentyl) ethanethioate | 75-85 |

Note: The data for 5,5,5-trichloropent-1-ene is hypothetical, based on the reactivity of similar alkenes.

Methodologies for Installing the 5,5,5-Trichloromethyl Group

The introduction of a trichloromethyl group onto an aliphatic chain is a significant synthetic challenge. This section reviews modern techniques that can be adapted for the synthesis of precursors to 5,5,5-Trichloropentane-1-thiol.

Decarboxylative reactions serve as powerful tools for the formation of carbon-halogen bonds. In the context of synthesizing a 5,5,5-trichloropentyl precursor, a dicarboxylic acid derivative could be a key intermediate. While direct decarboxylative trichloromethylation of an aliphatic carboxylate is not commonly reported, the principles of decarboxylative halogenation can be applied.

A pertinent strategy involves the Hunsdiecker reaction or its modern variants. For instance, a precursor such as 6,6,6-trichlorohexanoic acid could theoretically be synthesized and then subjected to a decarboxylative process to install a different functional group at the C1 position, which could later be converted to a thiol.

More directly, methods for decarboxylative trichloromethylation have been developed for other substrates, which could inspire approaches for aliphatic systems. organic-chemistry.orgacs.org For example, the reaction of aldehydes with sodium trichloroacetate (B1195264) offers a route to 2,2,2-trichloromethylcarbinols. organic-chemistry.orgacs.orgfigshare.com While this is not a direct route to an alkyl trichloromethyl group, it demonstrates the generation of the CCl3 moiety from a carboxylate source. A hypothetical precursor to 5,5,5-trichloropentane-1-thiol could be an aldehyde, which upon reaction with a trichloromethyl anion equivalent, followed by reduction and functional group interconversion, would yield the target molecule.

Recent advancements have also shown catalyst-free decarboxylative trichloromethylation of imines to produce trichloromethyl amines, highlighting the utility of this approach for generating the trichloromethyl group under mild conditions. rsc.org

Table 1: Examples of Decarboxylative Trichloromethylation Reactions

| Substrate Type | Reagents | Product Type | Reference |

| Aromatic Aldehydes | Sodium Trichloroacetate, Malonic Acid (for electron-poor systems) | 2,2,2-Trichloromethylcarbinols | organic-chemistry.orgacs.org |

| Imines | Sodium Trichloroacetate | Trichloromethyl Amines | rsc.org |

| Morita-Baylis-Hillman Adducts | Sodium Trichloroacetate, Organocatalyst | Trichloromethylated Alkenes | nih.gov |

The direct and selective halogenation of unactivated C-H bonds on an alkane scaffold represents a formidable challenge in organic synthesis. nih.govresearchgate.net Achieving the exhaustive chlorination of a terminal methyl group to form a trichloromethyl group without affecting other positions on a pentane chain requires a high degree of control.

Biocatalysis has emerged as a promising solution for such selective functionalizations. nih.gov Non-heme iron halogenases, for instance, are capable of performing regio- and stereoselective chlorination and bromination of aliphatic C-H bonds. nih.gov Nature provides examples of enzymes that catalyze the formation of trichloromethyl groups in natural products like barbamide. acs.org In this pathway, tandem chlorination of an L-leucine precursor occurs. acs.org This enzymatic approach could, in principle, be harnessed for the synthesis of 5,5,5-trichloropentane-1-thiol by using a suitably functionalized pentane substrate.

Directed halogenation using transition-metal catalysis is another powerful strategy. rsc.org By installing a directing group at the C1 position of a pentane derivative, it might be possible to direct a catalyst to the terminal methyl group for sequential chlorination. While this approach is well-established for aromatic and some aliphatic systems, achieving exhaustive chlorination at an unactivated methyl group remains a frontier in the field.

Visible-light-induced photocatalysis also offers methods for selective halogenation. mdpi.com These reactions often proceed under mild conditions and can exhibit high functional group tolerance. While current systems may not yet provide the selectivity for exhaustive terminal methyl chlorination on a simple alkane, the rapid development in this area suggests it as a potential future approach.

Convergent and Divergent Synthesis Strategies for 5,5,5-Trichloropentane-1-thiol

A linear synthesis would involve the sequential modification of a single starting material. For 5,5,5-Trichloropentane-1-thiol, a plausible linear sequence could start from a precursor that already contains either the thiol (or a protected version) or the trichloromethyl group.

Scenario A: Starting with the Trichloromethyl Group

Start with a 5,5,5-trichloropentanol or a related derivative. This precursor would need to be synthesized, for example, through radical addition of carbon tetrachloride to an appropriate alkene, followed by functional group manipulations.

Functional group interconversion to introduce the thiol. The terminal hydroxyl group could be converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced by a sulfur nucleophile such as sodium hydrosulfide or, more commonly, by using a protected thiol equivalent like potassium thioacetate followed by hydrolysis. ias.ac.innih.gov

Scenario B: Starting with a Thiol Precursor

Begin with a protected pent-4-en-1-thiol. The double bond provides a handle for the introduction of the trichloromethyl group.

Radical addition of a trichloromethyl source. A free radical initiator could be used to add a species like bromotrichloromethane (B165885) or carbon tetrachloride across the double bond.

Deprotection of the thiol group. The final step would be the removal of the protecting group to reveal the free thiol.

For 5,5,5-Trichloropentane-1-thiol, a fragment coupling strategy could involve the coupling of a C1-thiol fragment with a C4-trichloromethyl fragment.

Fragment 1: A nucleophilic thiol-containing component. This could be a derivative of 1-mercaptobutane, activated to act as a nucleophile. For instance, conversion of 4-bromo-1-butanethiol (protected) to an organometallic reagent.

Fragment 2: An electrophilic trichloromethyl-containing component. This could be a molecule like chlorotrimethylsilane (B32843) or another C1 electrophile that can be coupled with the nucleophilic fragment.

A more plausible convergent approach would be the coupling of two simpler fragments, for example:

A three-carbon fragment containing the protected thiol group and a reactive handle (e.g., an organometallic reagent or an electrophile).

A two-carbon fragment containing the trichloromethyl group and a complementary reactive handle.

Thiol-ene click chemistry represents another powerful convergent strategy. nih.govmdpi.com A precursor such as 4,4,4-trichlorobut-1-ene could be coupled with a thiol-containing species in the presence of a radical initiator to form the carbon-sulfur bond and the full carbon skeleton in a single step.

Table 2: Comparison of Linear vs. Convergent Synthesis for 5,5,5-Trichloropentane-1-thiol

| Strategy | Advantages | Disadvantages |

| Linear Synthesis | Conceptually straightforward. | Overall yield can be low due to the number of sequential steps. A failure in a late-stage step can be costly. |

| Convergent Synthesis | Higher overall yields are often possible. Allows for parallel synthesis of fragments. Failures in fragment synthesis are less costly. | Requires careful planning of the fragment coupling reaction to ensure high efficiency and selectivity. |

Elucidation of Reactivity and Mechanistic Pathways of 5,5,5 Trichloropentane 1 Thiol

Chemical Transformations of the Thiol Group in 5,5,5-Trichloropentane-1-thiol

The thiol (-SH) group is the more traditionally reactive site on the 5,5,5-trichloropentane-1-thiol molecule. Its chemistry is characterized by the acidity of the thiol proton, the strong nucleophilicity of the corresponding thiolate anion, and the ability of the sulfur atom to exist in various oxidation states. These properties allow it to engage in oxidative coupling, radical-mediated additions to unsaturated systems, and nucleophilic substitution reactions.

Oxidative Processes Leading to Disulfides and Higher Oxidation States

The oxidation of thiols is a fundamental transformation in organosulfur chemistry, and 5,5,5-trichloropentane-1-thiol is expected to undergo these reactions readily. The most common oxidative process involves the coupling of two thiol molecules to form a symmetrical disulfide. This reaction can be promoted by a wide variety of oxidizing agents, including molecular oxygen (often catalyzed by metal ions), halogens, or milder reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). organic-chemistry.org The formation of the disulfide, bis(5,5,5-trichloropentyl) disulfide, proceeds through a thiyl radical intermediate or via a thiol-disulfide interchange mechanism. csic.es

Further oxidation under more forceful conditions can elevate the sulfur atom to higher oxidation states. researchgate.net Treatment with strong oxidizing agents, such as hydrogen peroxide or peroxy acids, can convert the thiol first to the corresponding 5,5,5-trichloropentane-1-sulfinic acid and subsequently to 5,5,5-trichloropentane-1-sulfonic acid. researchgate.netnih.gov These transformations significantly alter the physical and chemical properties of the molecule, converting the nucleophilic thiol into highly acidic and water-soluble functional groups.

| Initial Reactant | Oxidizing Agent | Product(s) | Oxidation State of Sulfur |

| 5,5,5-Trichloropentane-1-thiol | Mild (e.g., I₂, air, DBDMH) | Bis(5,5,5-trichloropentyl) disulfide | -1 (in disulfide) |

| 5,5,5-Trichloropentane-1-thiol | Strong (e.g., H₂O₂, KMnO₄) | 5,5,5-Trichloropentane-1-sulfinic acid | +2 |

| 5,5,5-Trichloropentane-1-thiol | Very Strong (e.g., excess H₂O₂) | 5,5,5-Trichloropentane-1-sulfonic acid | +4 |

Radical Thiol-Ene Reactions and Anti-Markovnikov Additions

The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, proceeding via a free-radical chain mechanism. wikipedia.orgnih.gov This reaction, often initiated by photochemical or thermal means, involves the addition of the S-H bond of 5,5,5-trichloropentane-1-thiol across an alkene double bond. wikipedia.orgresearchgate.net A key characteristic of the radical-mediated thiol-ene reaction is its high regioselectivity, leading exclusively to the anti-Markovnikov addition product. wikipedia.orgnih.gov

The mechanism is initiated by the formation of a thiyl radical (RS•) from 5,5,5-trichloropentane-1-thiol, either through the cleavage of a radical initiator or by direct photolysis. wikipedia.org This thiyl radical then adds to the less substituted carbon of the alkene, generating a more stable carbon-centered radical intermediate. diva-portal.org The reaction propagates through a chain-transfer step where the carbon-centered radical abstracts a hydrogen atom from another molecule of 5,5,5-trichloropentane-1-thiol, yielding the final thioether product and regenerating the thiyl radical. wikipedia.orgdiva-portal.org This process is considered a "click" reaction due to its high efficiency, stereospecificity, and simple reaction conditions. wikipedia.orgresearchgate.net

| Reaction Type | Reactants | Initiator | Product Regiochemistry |

| Radical Thiol-Ene | 5,5,5-Trichloropentane-1-thiol + Alkene (e.g., 1-octene) | UV light or AIBN (thermal) | Anti-Markovnikov |

Nucleophilic Reactions of the Thiyl Anion in Functionalization

The thiol group of 5,5,5-trichloropentane-1-thiol is more acidic than the corresponding alcohol, allowing for the easy generation of the 5,5,5-trichloropentanethiolate anion (thiyl anion) upon treatment with a base. cas.cn This thiolate is a potent nucleophile and can readily participate in a variety of substitution reactions, particularly S_N2 reactions with alkyl halides. rsc.orgchadsprep.com The strong nucleophilicity of the thiolate anion allows for efficient displacement of leaving groups like halides (Br, I, Cl) from primary and secondary carbon centers to form unsymmetrical thioethers. rsc.org This pathway is a cornerstone for introducing the 5,5,5-trichloropentylthio moiety onto other molecular scaffolds. researchgate.net

The reaction of the thiolate with electrophiles provides a versatile method for functionalization. researchgate.netcas.cn For instance, reaction with an alkyl halide, such as methyl iodide, would yield methyl 5,5,5-trichloropentyl sulfide (B99878). This type of nucleophilic substitution is a fundamental tool for constructing more complex sulfur-containing molecules from the 5,5,5-trichloropentane-1-thiol precursor. beilstein-journals.org

Reactivity Profile of the 5,5,5-Trichloromethyl Moiety

The trichloromethyl (–CCl₃) group is characterized by its significant steric bulk and the strong electronegativity of the three chlorine atoms. wikipedia.org These features make it generally resistant to the common reactions seen in simpler alkyl halides. However, under specific conditions, particularly those involving radical intermediates or photochemical activation, the carbon-chlorine bonds can be selectively transformed.

Nucleophilic Substitution at the Chlorinated Carbon Center

Direct nucleophilic substitution (e.g., S_N2) at the tertiary carbon of the 5,5,5-trichloromethyl group is highly disfavored. The steric hindrance from the three chlorine atoms and the adjacent alkyl chain effectively shields the carbon center from nucleophilic attack. Furthermore, the S_N1 pathway is also unlikely due to the instability of the resulting α,α-dichloro carbocation.

However, an alternative mechanistic pathway has been described for the reaction of trichloromethyl groups with sulfur nucleophiles. rsc.org This mechanism does not involve direct attack at the carbon center. Instead, it is proposed that the chlorine atoms themselves can behave as electrophilic centers due to the presence of a "σ-hole," a region of positive electrostatic potential. rsc.org A strong sulfur nucleophile, such as a thiophenolate, can initiate the reaction by forming a halogen bond with one of the chlorine atoms. rsc.org This interaction facilitates the abstraction of a chlorine atom (as Cl⁺), leading to the formation of a dichlorocarbanion intermediate, which is subsequently protonated. This process results in the stepwise reduction of the trichloromethyl group to a dichloromethane (B109758) and then a chloromethyl group, rather than a direct substitution of a chlorine atom by the nucleophile. rsc.org

Photochemical and Radical Induced Transformations of Carbon-Chlorine Bonds

The C-Cl bonds within the trichloromethyl group are susceptible to cleavage under photochemical or radical-induced conditions. The selective functionalization of a single C-Cl bond can be achieved using specific reagents. For example, boryl radicals, generated from Lewis base-borane complexes, can selectively cleave one C-Cl bond to produce an α,α-dichloroalkyl radical. dicp.ac.cn

This highly reactive radical intermediate can then be trapped by various radical acceptors, such as alkenes. dicp.ac.cn In such a sequence, the α,α-dichloroalkyl radical derived from 5,5,5-trichloropentane-1-thiol would add across an alkene double bond. A subsequent hydrogen atom transfer step, often from a thiol catalyst, would furnish the final coupled product, effectively transforming a C-Cl bond into a new C-C bond while preserving the other two chlorine atoms. dicp.ac.cn This strategy allows for the stepwise and controlled functionalization of the trichloromethyl group, opening pathways to complex molecular architectures that would be inaccessible through traditional ionic chemistry. dicp.ac.cn

| Reaction Type | Reagents | Key Intermediate | Outcome |

| Boryl Radical-Induced C-Cl Cleavage | 5,5,5-Trichloropentane-1-thiol + Boryl Radical + Alkene | α,α-Dichloropentyl radical | Formation of a new C-C bond, yielding a dichloro-functionalized product |

| Photochemical Halogenation | 5,5,5-Trichloropentane-1-thiol + Halogen Source (e.g., Br₂) + UV light | Alkyl radical | Potential for further halogenation on the alkyl chain, depending on conditions |

Intramolecular Electronic and Steric Influences Between Functional Groups

Inductive Effects of Halogenation on Thiol Reactivity

The three chlorine atoms on the terminal carbon atom create a strong electron-withdrawing inductive effect (-I effect). This effect would propagate along the carbon chain, decreasing the electron density at the sulfur atom of the thiol group. A lower electron density would, in theory, decrease the nucleophilicity of the thiol, making it less reactive towards electrophiles compared to an unsubstituted pentanethiol. Furthermore, the acidity of the thiol proton (S-H) would likely be increased due to the stabilization of the resulting thiolate anion by the inductive effect. Quantitative data from pKa measurements or kinetic studies of its reaction with a standard electrophile would be required to confirm and quantify these effects.

In-depth Mechanistic Studies and Identification of Reactive Intermediates

Investigation of Reaction Kinetics and Thermodynamics

A thorough understanding of the reactivity of 5,5,5-Trichloropentane-1-thiol would necessitate detailed kinetic and thermodynamic studies. This would involve determining rate constants, activation energies, and reaction enthalpies for its characteristic reactions. For example, studying the kinetics of its S-alkylation with various alkyl halides would provide valuable information on its nucleophilicity. Thermodynamic data would offer insights into the stability of the compound and its reaction products. Such data is currently unavailable in the scientific literature.

Detection and Characterization of Transient Species

Many chemical reactions proceed through short-lived, high-energy intermediates. In reactions involving 5,5,5-Trichloropentane-1-thiol, potential intermediates could include thiyl radicals (in radical reactions) or thiolate anions (in nucleophilic reactions). The trichloromethyl group might also participate in or influence the stability of certain intermediates. The detection and characterization of such transient species, for instance through spectroscopic techniques like flash photolysis or electron paramagnetic resonance (EPR) spectroscopy, would be crucial for elucidating reaction mechanisms. No such studies have been reported for this specific compound.

Strategic Applications of 5,5,5 Trichloropentane 1 Thiol in Contemporary Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The inherent functionalities of 5,5,5-Trichloropentane-1-thiol theoretically position it as a versatile building block in organic synthesis. The thiol group is a well-known nucleophile and can participate in a variety of coupling reactions, while the trichloromethyl group can influence the molecule's steric and electronic properties or serve as a precursor for other functional groups.

Precursor for Novel Sulfur-Containing Organic Frameworks

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. Thiol and thioether-based MOFs are a specific category of these materials. nih.gov The synthesis of such frameworks can be achieved through direct methods, using ligands that already contain thiol or thioether groups, or through indirect post-synthetic modification. nih.gov

In principle, 5,5,5-Trichloropentane-1-thiol could serve as a ligand in the synthesis of novel sulfur-containing organic frameworks. Its thiol group could coordinate with metal centers, forming the structural backbone of the framework. The trichloromethyl group would then be exposed within the pores of the MOF, potentially imparting unique properties such as targeted guest affinity or catalytic activity. However, there is no specific research in the reviewed literature that demonstrates the use of 5,5,5-Trichloropentane-1-thiol for this purpose.

Enabling Synthesis of Chlorinated Organosulfur Compounds

The structure of 5,5,5-Trichloropentane-1-thiol makes it an inherent precursor for a range of chlorinated organosulfur compounds. The reactivity of the thiol group allows for the formation of various sulfur-containing derivatives, such as thioethers, disulfides, and thioesters, all while retaining the trichloropentyl backbone.

Standard synthetic transformations involving thiols could be applied:

Thioether formation: Reaction with alkyl halides in the presence of a base.

Disulfide formation: Oxidation of the thiol.

Thioester synthesis: Acylation with acyl chlorides or carboxylic acids.

These reactions would yield a series of novel chlorinated organosulfur compounds, though specific examples of such syntheses starting from 5,5,5-Trichloropentane-1-thiol are not documented in the available literature.

Contributions to Polymer Chemistry and Material Functionalization

Thiol-based "click" chemistry reactions are widely used in polymer science for their high efficiency and mild reaction conditions. These reactions primarily include thiol-ene and thiol-Michael additions.

Role in Thiol-Ene Photopolymerization Systems

Thiol-ene photopolymerization is a powerful method for creating polymer networks. This reaction proceeds via a radical-mediated addition of a thiol to an alkene (ene). The process is often initiated by photolysis of a photoinitiator, which generates radicals that abstract a hydrogen atom from the thiol to form a thiyl radical. This thiyl radical then adds to an ene, and the resulting carbon-centered radical abstracts a hydrogen from another thiol, propagating the chain.

Theoretically, 5,5,5-Trichloropentane-1-thiol could be incorporated into thiol-ene systems. Its single thiol group would allow it to act as a chain-transfer agent or to be tethered to a polymer backbone containing ene functionalities. The trichloromethyl group would introduce chlorine atoms into the resulting polymer, potentially modifying its properties, such as flame retardancy or refractive index. Despite this potential, no specific studies detailing the use of 5,5,5-Trichloropentane-1-thiol in thiol-ene photopolymerization have been found.

Application in Polymer Modification through Thiol-Michael Addition

The thiol-Michael addition is another robust "click" reaction that involves the conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate (B77674) or maleimide. This reaction is typically catalyzed by a base or a nucleophile. It is widely employed for polymer modification and the synthesis of well-defined polymer architectures.

Similar to its potential role in thiol-ene systems, 5,5,5-Trichloropentane-1-thiol could be used to functionalize polymers containing Michael acceptors. This would allow for the covalent attachment of the trichloropentyl moiety to a polymer chain, thereby altering its surface properties or bulk characteristics. Again, the scientific literature lacks specific examples of 5,5,5-Trichloropentane-1-thiol being used in this capacity.

Scaffold for the Development of Advanced Organic Reagents and Ligands

The bifunctional nature of 5,5,5-Trichloropentane-1-thiol provides a theoretical scaffold for the development of more complex molecules. The thiol group can be used as a handle for attachment to other molecular fragments or solid supports, while the trichloromethyl group can be a site for further chemical transformations. For instance, the trichloromethyl group could potentially be converted to other functionalities, such as a carboxylic acid or an ester, through hydrolysis or other reactions, although these transformations can be challenging.

This would allow for the creation of novel reagents or ligands with a specific spatial arrangement of functional groups. However, without specific research demonstrating these transformations and applications, the role of 5,5,5-Trichloropentane-1-thiol as a scaffold remains a theoretical proposition.

Advanced Spectroscopic and Analytical Techniques for Characterization of 5,5,5 Trichloropentane 1 Thiol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for confirming the core structure of 5,5,5-Trichloropentane-1-thiol. The distinct chemical environments of the protons and carbon atoms along the pentane (B18724) chain result in a unique set of signals, or resonances, in the respective spectra.

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four methylene (B1212753) groups and the thiol proton. The chemical shift of each proton is influenced by the electron-withdrawing effects of the adjacent trichloromethyl and thiol functional groups. The thiol proton (H-S) typically appears as a broad singlet, with its chemical shift being sensitive to concentration and solvent. The protons on the carbon adjacent to the thiol group (C1) are expected to be the most deshielded among the methylene groups, thus appearing at a higher chemical shift. Conversely, the protons on the carbon adjacent to the trichloromethyl group (C4) will also be significantly deshielded.

In ¹³C NMR spectroscopy, five distinct signals are anticipated, one for each carbon atom in the pentane chain. The carbon of the trichloromethyl group (C5) will appear at a characteristic downfield shift due to the strong deshielding effect of the three chlorine atoms. The carbon attached to the thiol group (C1) will also have a characteristic chemical shift.

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for 5,5,5-Trichloropentane-1-thiol, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

Predicted ¹H NMR Data for 5,5,5-Trichloropentane-1-thiol

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| HS- | 1.3 - 1.6 | t (triplet) | ~8 |

| -CH₂-SH (C1) | 2.5 - 2.7 | q (quartet) | ~7 |

| -CH₂- (C2) | 1.6 - 1.8 | p (pentet) | ~7 |

| -CH₂- (C3) | 1.9 - 2.1 | p (pentet) | ~7 |

| -CH₂-CCl₃ (C4) | 2.8 - 3.0 | t (triplet) | ~7 |

Predicted ¹³C NMR Data for 5,5,5-Trichloropentane-1-thiol

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂SH) | 24 - 28 |

| C2 | 30 - 34 |

| C3 | 35 - 39 |

| C4 (-CH₂CCl₃) | 50 - 55 |

| C5 (-CCl₃) | 95 - 100 |

To unambiguously confirm the bonding network of 5,5,5-Trichloropentane-1-thiol, advanced multi-dimensional NMR experiments are utilized. These techniques reveal correlations between different nuclei, allowing for a complete assembly of the molecular structure.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For instance, the protons on C1 would show a cross-peak with the protons on C2, which in turn would correlate with the protons on C3, and so on, up to C4. This confirms the linear pentane chain structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each proton resonance to its corresponding carbon resonance in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the placement of the functional groups. For example, the protons on C1 would show a correlation to C2, and the protons on C4 would show correlations to C3 and the quaternary carbon C5, confirming the location of the trichloromethyl group at the end of the chain.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the precise molecular weight of 5,5,5-Trichloropentane-1-thiol and to gain structural information through the analysis of its fragmentation patterns.

Electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For 5,5,5-Trichloropentane-1-thiol, high-resolution ESI-MS would be used to determine its exact molecular mass. The presence of three chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak, which can be precisely predicted and observed.

Predicted High-Resolution ESI-MS Data for 5,5,5-Trichloropentane-1-thiol

| Ion | Calculated Exact Mass |

| [C₅H₉³⁵Cl₃S + H]⁺ | 205.9565 |

| [C₅H₉³⁵Cl₂³⁷ClS + H]⁺ | 207.9536 |

| [C₅H₉³⁵Cl³⁷Cl₂S + H]⁺ | 209.9506 |

| [C₅H₉³⁷Cl₃S + H]⁺ | 211.9477 |

Gas chromatography-mass spectrometry combines the separation capabilities of GC with the detection power of MS. This technique is ideal for assessing the purity of volatile compounds like 5,5,5-Trichloropentane-1-thiol and confirming its identity. The compound would first be separated from any impurities on a GC column, and then the eluted compound would be ionized, typically by electron ionization (EI), which is a higher-energy technique that causes characteristic fragmentation.

The resulting mass spectrum would show a molecular ion peak (if stable enough to be observed) and a series of fragment ions. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure. Likely fragmentation pathways for 5,5,5-Trichloropentane-1-thiol would include the loss of a chlorine radical (Cl•), the loss of HCl, and cleavage of the carbon-carbon bonds, leading to characteristic fragment ions.

X-ray Diffraction for Solid-State Molecular Architecture

Should 5,5,5-Trichloropentane-1-thiol be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction can provide the most definitive three-dimensional structural information. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. scielo.org.mx

This analysis would yield precise measurements of:

Bond lengths: The exact distances between all atoms in the molecule.

Bond angles: The angles formed between adjacent bonds.

Torsional angles: The dihedral angles that define the conformation of the molecule in the solid state.

Intermolecular interactions: The way individual molecules pack together in the crystal lattice, including any potential hydrogen bonding involving the thiol group or other non-covalent interactions.

While experimental X-ray diffraction data for 5,5,5-Trichloropentane-1-thiol is not publicly available, this technique remains the gold standard for unequivocally determining the solid-state molecular structure of crystalline compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For 5,5,5-Trichloropentane-1-thiol, these methods can confirm the presence of its key structural components: the trichloromethyl group, the alkane backbone, and the thiol group.

The IR spectrum of a thiol-containing molecule is characterized by the S-H stretching frequency, which typically appears around 2550 cm⁻¹. rsc.org However, this peak is often weak due to the low polarity of the S-H bond. rsc.org In Raman spectroscopy, the C-S stretching vibrations are typically observed in the fingerprint region between 650-700 cm⁻¹, a spectral window with minimal interference from other functional groups. rsc.org The C-S-H bending mode is also identifiable and sensitive to isotopic substitution. rsc.org

The C-H stretching vibrations of the pentane chain are expected in the 2850-3000 cm⁻¹ region in both IR and Raman spectra. americanpharmaceuticalreview.com The presence of the CCl₃ group will give rise to characteristic C-Cl stretching and bending vibrations, typically found in the lower frequency region of the spectrum.

Below is a table summarizing the expected vibrational frequencies for the key functional groups in 5,5,5-Trichloropentane-1-thiol.

Interactive Data Table: Predicted Vibrational Frequencies for 5,5,5-Trichloropentane-1-thiol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| S-H | Stretching (ν) | ~2550 | IR (weak), Raman |

| C-S | Stretching (ν) | 650 - 700 | Raman (strong) |

| C-S-H | Bending (β) | ~900 | Raman |

| C-H (alkane) | Stretching (ν) | 2850 - 3000 | IR, Raman |

| C-H (alkane) | Bending (δ) | 1350 - 1470 | IR, Raman |

| C-Cl | Stretching (ν) | 600 - 800 | IR, Raman |

| C-Cl | Bending (δ) | < 400 | IR, Raman |

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of 5,5,5-Trichloropentane-1-thiol from complex mixtures and for its precise quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most pertinent techniques for this purpose.

Gas Chromatography (GC)

Given its likely volatility, gas chromatography is a highly suitable method for the analysis of 5,5,5-Trichloropentane-1-thiol. Organochlorine compounds are routinely analyzed by GC at very low levels. libretexts.orgnih.gov A fused silica (B1680970) capillary column with a polymeric stationary phase is commonly used for the separation of such compounds. libretexts.org For detection, an Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds like 5,5,5-Trichloropentane-1-thiol. libretexts.orgnih.gov Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can provide definitive identification and quantification. chrom-china.com Temperature programming of the GC oven can enhance the separation of the target analyte from other components in a mixture. libretexts.org

High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile organochlorines, HPLC offers a viable alternative, especially for less volatile or thermally labile related compounds. nih.gov A reversed-phase HPLC method would be appropriate for 5,5,5-Trichloropentane-1-thiol. This would typically involve a non-polar stationary phase, such as a C18 column, and a polar mobile phase. ekb.eg A gradient elution using a mixture of acetonitrile (B52724) and water would likely provide good separation. ekb.eg Detection can be achieved using a UV detector, although the chromophores in 5,5,5-Trichloropentane-1-thiol are not strong, or more effectively with a mass spectrometer (HPLC-MS) for enhanced sensitivity and specificity. nih.gov

The following table outlines proposed starting conditions for the chromatographic analysis of 5,5,5-Trichloropentane-1-thiol.

Interactive Data Table: Proposed Chromatographic Conditions for 5,5,5-Trichloropentane-1-thiol Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Fused silica capillary (e.g., DB-5ms, 30 m x 0.25 mm) | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Gradient of Acetonitrile and Water |

| Injection | Split/splitless | 10-20 µL loop |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometry (MS) | UV (low wavelength) or Mass Spectrometry (MS) |

| Temperature | Programmed oven temperature (e.g., 50°C to 280°C) | Column oven at a constant temperature (e.g., 30-40°C) |

Note: Method optimization would be required to achieve the best separation and sensitivity for specific applications.

Computational and Theoretical Chemistry Investigations of 5,5,5 Trichloropentane 1 Thiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic makeup of molecules and their subsequent reactivity.

Table 1: Calculated Molecular Properties of 5,5,5-Trichloropentane-1-thiol using DFT

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Mulliken Atomic Charges | See detailed breakdown | e |

For more precise energy calculations, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be utilized. These methods, while computationally more demanding, provide a more accurate description of electron correlation. archive.org They are particularly useful for calculating bond dissociation energies, reaction enthalpies, and activation barriers for potential reactions involving 5,5,5-Trichloropentane-1-thiol. For example, calculating the S-H bond dissociation energy can provide insights into the radical chemistry of this thiol.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The flexibility of the pentane (B18724) chain in 5,5,5-Trichloropentane-1-thiol means it can adopt numerous conformations.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of these conformers over time. researchgate.net By simulating the motion of atoms and molecules, MD provides a picture of how 5,5,5-Trichloropentane-1-thiol might behave in different environments, such as in various solvents. This can reveal the dominant conformations present at a given temperature and the energy barriers to rotation around the C-C single bonds. copernicus.org

Mechanistic Pathways Modeling and Transition State Characterization

Computational chemistry is invaluable for elucidating reaction mechanisms. For 5,5,5-Trichloropentane-1-thiol, potential reactions could include nucleophilic substitution at the carbon bearing the thiol group or reactions involving the trichloromethyl group. DFT calculations can be used to model the potential energy surface of a proposed reaction, identifying reactants, products, intermediates, and, crucially, transition states. mdpi.com

Characterizing the transition state, which is a first-order saddle point on the potential energy surface, allows for the calculation of the activation energy of the reaction. This information is vital for predicting reaction rates and understanding the feasibility of a particular chemical transformation. For instance, modeling the reaction of 5,5,5-Trichloropentane-1-thiol with a base would involve locating the transition state for the deprotonation of the thiol group.

Prediction and Interpretation of Spectroscopic Data

Computational methods can predict various types of spectra, which can then be compared with experimental data for validation. For 5,5,5-Trichloropentane-1-thiol, predicted spectroscopic data would include:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule and its conformers.

IR Spectra: Vibrational frequencies can be calculated to predict the positions of characteristic infrared absorption bands, such as the S-H stretch and C-Cl stretches. nist.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and thus the UV-Vis absorption spectrum. mdpi.com

Table 2: Predicted Spectroscopic Data for 5,5,5-Trichloropentane-1-thiol

| Spectroscopy Type | Key Predicted Feature | Predicted Value/Range |

|---|---|---|

| ¹H NMR | SH proton | Value ppm |

| ¹³C NMR | C-Cl₃ carbon | Value ppm |

| IR | S-H stretch | Value cm⁻¹ |

| IR | C-Cl stretch | Value cm⁻¹ |

Structure-Reactivity Relationship Studies via Computational Descriptors

Quantum chemical calculations can provide a range of descriptors that correlate with the reactivity of a molecule. nih.gov These descriptors, derived from the electronic structure, can be used in Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies.

For 5,5,5-Trichloropentane-1-thiol, important descriptors would include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity).

Electrostatic Potential (ESP): Mapping the electrostatic potential onto the electron density surface reveals regions of positive and negative potential, indicating sites susceptible to electrophilic or nucleophilic attack.

By analyzing these descriptors, it is possible to predict how 5,5,5-Trichloropentane-1-thiol will interact with other molecules and to understand the influence of the trichloromethyl and thiol functional groups on its chemical behavior.

Emerging Research Directions and Unexplored Potentials for 5,5,5 Trichloropentane 1 Thiol

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce the environmental footprint of chemical processes. chemistryjournals.netmdpi.comresearchgate.net The development of sustainable and green synthetic routes for 5,5,5-Trichloropentane-1-thiol is a crucial first step towards unlocking its potential. Traditional synthetic methods for organothiols often rely on hazardous reagents and volatile organic solvents. Future research could focus on developing greener alternatives.

Key research objectives in this area would include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Use of Renewable Feedstocks: Investigating the possibility of synthesizing the pentane (B18724) backbone from bio-based sources.

Benign Solvents: Replacing conventional chlorinated or aromatic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. chemistryjournals.net

Catalytic Methods: Employing catalytic amounts of reagents in place of stoichiometric ones to reduce waste and enhance reaction efficiency.

| Metric | Traditional Route (Hypothetical) | Proposed Green Route (Hypothetical) |

| Starting Materials | Petrochemical-based | Bio-based (e.g., from furfural) |

| Solvent | Dichloromethane (B109758) | Water or Ethanol |

| Catalyst | Stoichiometric base | Catalytic amount of a reusable solid acid/base |

| Atom Economy | <50% | >80% |

| E-Factor (Waste/Product) | High (>10) | Low (<2) |

Catalytic Activation and Selective Transformations of the Compound

The presence of a trichloromethyl group in 5,5,5-Trichloropentane-1-thiol offers a unique handle for selective chemical transformations. The carbon-chlorine bond is relatively inert, and its activation presents a significant challenge and opportunity in synthetic chemistry. nih.govresearchgate.netrsc.org Research in this area could explore various catalytic strategies to selectively activate and functionalize the C-Cl bonds without affecting the thiol group.

Potential catalytic transformations to be investigated include:

Hydrodechlorination: The selective removal of one or more chlorine atoms to yield di- or mono-chlorinated derivatives, which could have different physical and chemical properties.

Cross-Coupling Reactions: Palladium or nickel-catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at the chlorinated carbon, opening up a vast chemical space for novel derivatives.

Radical Reactions: Photo- or redox-initiated radical reactions could be explored for the functionalization of the trichloromethyl group.

| Catalytic System | Target Transformation | Potential Selectivity |

| Pd/C with H₂ | Hydrodechlorination | Selective for C-Cl over C-S bonds |

| Ni(COD)₂ with a phosphine ligand | Cross-coupling with boronic acids | Formation of a C-C bond at the chlorinated carbon |

| Ru(bpy)₃Cl₂ with a visible light photocatalyst | Atom Transfer Radical Addition | Addition to alkenes or alkynes |

Integration into Advanced Functional Materials

Thiols are well-known for their ability to form self-assembled monolayers (SAMs) on noble metal surfaces, a property that is extensively used in nanotechnology and materials science. nih.gov The unique structure of 5,5,5-Trichloropentane-1-thiol could be leveraged to create functional materials with novel properties.

Future research could focus on:

Self-Assembled Monolayers (SAMs): Investigating the formation and properties of SAMs of 5,5,5-Trichloropentane-1-thiol on gold and other surfaces. The trichloromethyl group could impart unique surface properties such as hydrophobicity, and could also serve as a reactive handle for further surface modification.

Functional Polymers: Incorporating 5,5,5-Trichloropentane-1-thiol as a monomer or a functionalizing agent in polymer synthesis. rsc.orgmdpi.commdpi.com The resulting polymers could have interesting properties for applications in coatings, membranes, or electronic devices.

Nanoparticle Functionalization: Using this thiol to functionalize nanoparticles, thereby modifying their solubility, stability, and reactivity. nih.govcwu.edu

| Material Application | Role of 5,5,5-Trichloropentane-1-thiol | Resulting Property |

| Corrosion-resistant coatings | Component of a polymer coating | Enhanced hydrophobicity and chemical resistance |

| Chemical sensors | SAM on a gold electrode | Selective binding of analytes to the functionalized surface |

| Drug delivery nanoparticles | Surface ligand | Controlled release and targeting |

Bio-orthogonal Chemistry and Bioconjugation Applications

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. rsc.orgnih.govnih.govresearchgate.netspringernature.com Thiol-based chemistries are widely used for bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids. acs.orgnih.govrsc.org

The unique structure of 5,5,5-Trichloropentane-1-thiol could be explored for novel bio-orthogonal and bioconjugation strategies:

Unique Chemical Reporter: After suitable modification, the trichloromethyl group could potentially serve as a unique chemical reporter for techniques like Raman microscopy or as a tag for specific chemical reactions that are orthogonal to the biological system.

Targeted Drug Delivery: The thiol group can be used to attach the molecule to antibodies or other targeting moieties, while the trichloromethyl group could be a site for attaching a therapeutic agent.

| Bioconjugation Strategy | Reactant | Linkage Formed | Potential Advantage |

| Thiol-ene "click" reaction | Alkene-modified protein | Thioether | High efficiency and selectivity |

| Thiol-maleimide addition | Maleimide-functionalized drug | Thioether | Widely used and reliable method |

| Native chemical ligation | N-terminal cysteine peptide | Amide | Formation of a native peptide bond |

Fundamental Studies on Chirality and Stereochemical Control in Derivatives

While 5,5,5-Trichloropentane-1-thiol itself is an achiral molecule, its derivatives can possess stereogenic centers, leading to the existence of enantiomers and diastereomers. wikipedia.orgmdpi.comyoutube.comyoutube.com The study of chirality is fundamental in many areas of chemistry, particularly in drug discovery, where different enantiomers of a molecule can have vastly different biological activities.

Future research in this area could involve:

Asymmetric Synthesis: Developing synthetic methods to produce chiral derivatives of 5,5,5-Trichloropentane-1-thiol with high enantiomeric purity. acs.orgfigshare.com This could involve the use of chiral catalysts or chiral auxiliaries.

Stereoselective Transformations: Investigating reactions that proceed with high stereoselectivity at a prochiral center within a derivative of the molecule.

Chiral Recognition: Studying the interactions of chiral derivatives with other chiral molecules, which is important for applications in chiral separations and sensing.

| Chiral Derivative (Hypothetical) | Synthetic Strategy | Potential Enantiomeric Excess (e.e.) |

| 5,5,5-Trichloro-1-phenylthiopentane | Asymmetric oxidation of the corresponding sulfide (B99878) | >95% |

| 2-Amino-5,5,5-trichloropentane-1-thiol | Enantioselective amination of an unsaturated precursor | >90% |

| Chiral metal complex of 5,5,5-Trichloropentane-1-thiol | Reaction with a chiral metal precursor | Diastereoselective formation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,5,5-Trichloropentane-1-thiol, and how can its purity be validated?

- Methodology : Synthesis often involves nucleophilic substitution or radical-mediated chlorination of pentane-1-thiol precursors. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via H/C NMR (chlorine-induced splitting patterns) and FT-IR (S-H stretch at ~2550 cm) .

Q. Which analytical techniques are optimal for quantifying trace impurities in 5,5,5-Trichloropentane-1-thiol?

- Methodology : Combine GC-MS (DB-5MS column, electron ionization) for volatile impurities and LC-MS (reverse-phase, ESI mode) for non-volatile byproducts. Use internal standards (e.g., deuterated analogs) to improve accuracy. Cross-validate with elemental analysis (C, H, N, S) to ensure stoichiometric consistency .

Q. How should 5,5,5-Trichloropentane-1-thiol be stored to minimize degradation during experiments?

- Methodology : Store under inert gas (argon) at -20°C in amber vials to prevent oxidation of the thiol group. Avoid freeze-thaw cycles by aliquoting into single-use portions. Monitor degradation via periodic NMR to detect disulfide formation or chlorine loss .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported stability data for 5,5,5-Trichloropentane-1-thiol under varying pH conditions?

- Methodology : Conduct controlled stability studies across pH 2–12 (buffered solutions, 25–60°C). Use kinetic modeling (Arrhenius plots) to predict degradation pathways. Compare with DFT calculations to identify energetically favorable hydrolysis or oxidation routes. Triangulate data from UV-Vis (thiolate ion formation) and Cl NMR to confirm intermediates .

Q. How can the reactivity of the trichloromethyl and thiol groups be selectively exploited in multi-step syntheses?

- Methodology : Design sequential reactions: (1) Utilize the thiol’s nucleophilicity for Michael additions or disulfide coupling (e.g., with maleimides), (2) Leverage trichloromethyl’s electrophilicity for SN2 substitutions (e.g., with amines). Monitor selectivity via in-situ IR and quench aliquots for LC-MS analysis .

Q. What statistical approaches address inconsistencies in bioactivity assays involving 5,5,5-Trichloropentane-1-thiol derivatives?

- Methodology : Apply mixed-effects models to account for batch-to-batch variability in compound purity. Use Bland-Altman plots to compare assay platforms (e.g., fluorescence vs. SPR). Validate with orthogonal methods like ITC (binding thermodynamics) and X-ray crystallography (target-ligand interactions) .

Q. How to design a study investigating dual functionalization (thiol/trichloromethyl) in nanoparticle conjugation?

- Methodology : (1) Functionalize gold nanoparticles via thiol-gold affinity, (2) Modify trichloromethyl groups with azide-alkyne click chemistry. Characterize using TEM (size distribution), XPS (surface composition), and TGA (ligand density). Optimize reaction conditions via DoE (Design of Experiments) .

Q. What methodologies identify degradation products of 5,5,5-Trichloropentane-1-thiol under UV irradiation?

- Methodology : Expose samples to UV light (254 nm) in a photoreactor, collect time-point aliquots, and analyze via HRMS (Q-TOF) for exact mass matching. Use GC×GC-MS for volatile byproducts and H-H COSY NMR to track structural rearrangements .

Q. How can computational modeling predict the environmental fate of 5,5,5-Trichloropentane-1-thiol?

- Methodology : Perform molecular dynamics simulations (Amber/GROMACS) to estimate hydrolysis rates. Use EPI Suite to predict biodegradation and bioaccumulation potentials. Validate with experimental soil column studies and LC-MS/MS quantification of metabolites .

Notes

- Contradictions in Data : Discrepancies in stability studies may arise from trace metal impurities (e.g., Fe) catalyzing oxidation. Pre-treat solvents with Chelex resin to mitigate .

- Methodological Rigor : Triangulate computational predictions with experimental data to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.